molecular formula C10H13FN2O2 B13181003 4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide

4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide

Cat. No.: B13181003
M. Wt: 212.22 g/mol
InChI Key: TXXKWHMAAIQHCY-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H13FN2O2 and a molecular weight of 212.22 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

4-amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H13FN2O2/c1-13(2)10(14)6-4-7(11)8(12)5-9(6)15-3/h4-5H,12H2,1-3H3

InChI Key

TXXKWHMAAIQHCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1OC)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide typically involves the reaction of 4-amino-5-fluoro-2-methoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups, along with the fluoro substituent, makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article compiles findings from various studies to elucidate its biological mechanisms, efficacy, and potential applications.

Chemical Structure

The chemical formula of 4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide is C10H13FN2O2C_{10}H_{13}FN_{2}O_{2} with a molecular weight of 216.22 g/mol. The structure features a benzamide core with specific substitutions that influence its biological properties.

Biological Activity Overview

The biological activity of 4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide has been investigated in several contexts, including:

  • Antitumor Activity : It has been shown to exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer progression.
  • Neuropharmacological Effects : Potential modulation of neurotransmitter systems has been observed, suggesting implications in neurodegenerative diseases.

Antitumor Activity

Several studies have reported on the antitumor effects of 4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide. Notably:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting mitotic spindle formation, similar to other known chemotherapeutic agents targeting the Eg5 kinesin motor protein .

Case Study: In Vitro Efficacy

A study evaluated the compound's effectiveness against K562 human leukemia cells, demonstrating significant inhibition of cell proliferation with an IC50 value in the low micromolar range. The results indicated that structural modifications could enhance potency, particularly through the introduction of alkyl substituents .

CompoundIC50 (µM)Cell Line
4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide3.5K562 (Leukemia)
Control (e.g., Ispinesib)1.2K562 (Leukemia)

Enzyme Inhibition

The compound has been identified as a selective inhibitor for certain enzymes critical in cancer metabolism:

  • Inhibition of Kinesin Eg5 : Similar to other benzamide derivatives, it inhibits Eg5, leading to mitotic arrest and subsequent apoptosis in tumor cells .

Neuropharmacological Effects

Research indicates that 4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide may influence neurotransmitter systems:

  • GABA Receptor Modulation : Preliminary studies suggest it may act as a modulator at GABA receptors, which are pivotal in managing anxiety and seizure disorders .

Structure-Activity Relationship (SAR)

The biological activity of 4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide is significantly influenced by its structural components:

  • Fluorine Substitution : Enhances lipophilicity and potentially increases cellular uptake.
  • Methoxy Group : Contributes to the modulation of receptor interactions.
  • Dimethylamine Group : Impacts binding affinity and selectivity towards target enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide, and what coupling reagents are effective?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid intermediate. For example, in analogous benzamide syntheses, DCC/HOBt achieved 75–85% yields by reducing racemization and improving reaction efficiency . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is recommended. Confirm the product using IR (amide C=O stretch ~1650 cm⁻¹) and ¹H-NMR (distinct methoxy and dimethylamino proton signals) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A combination of IR spectroscopy (amide I/II bands), ¹H/¹³C-NMR (e.g., methoxy singlet at ~3.8 ppm, aromatic protons, and dimethylamino groups), and elemental analysis (C, H, N within ±0.3% of theoretical values) is essential. For fluorinated analogs, ¹⁹F-NMR can resolve positional isomerism. Mass spectrometry (ESI-MS or HRMS) should confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety precautions are critical when handling N,N-dimethylbenzamide derivatives during synthesis?

  • Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) and ventilation due to potential mutagenicity (e.g., Ames II testing for related anomeric amides showed mutagenicity comparable to benzyl chloride ). Conduct a hazard analysis (per Prudent Practices in the Laboratory) for reagents like chlorinated solvents and acylating agents. Store intermediates in airtight containers at controlled temperatures to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing amino groups under fluorinated benzamide synthesis conditions?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of activated intermediates).
  • Stoichiometry : Use a 1.2–1.5 molar excess of the amine nucleophile relative to the acylating agent to drive the reaction to completion.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates. For example, sodium pivalate in acetonitrile improved yields in trifluoromethylbenzamide synthesis .
  • Purification : Employ recrystallization (e.g., ethanol/water) or preparative HPLC for challenging separations.

Q. What strategies resolve contradictions in fluorescence intensity data under varying pH and temperature conditions for benzamide derivatives?

  • Methodological Answer :

  • Systematic Variable Testing : Design a matrix of pH (3–9) and temperature (10–40°C) conditions. For example, fluorescence intensity peaks at pH 5 and 25°C due to protonation equilibria and reduced thermal quenching .
  • Statistical Validation : Calculate R.S.D.% (target <2%) and use ANOVA to identify significant outliers.
  • Solvent Effects : Compare polar (e.g., methanol) vs. non-polar (e.g., DCM) solvents; hydrogen bonding can alter λem by 10–20 nm .

Q. How does the steric and electronic environment influence the mutagenicity of anomeric amide derivatives, and what predictive models apply?

  • Methodological Answer :

  • Steric Shielding : Bulky substituents (e.g., pivaloyloxy groups) reduce mutagenicity by hindering DNA adduct formation. For example, compound 3 in showed lower mutagenicity than smaller analogs.
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) stabilize the amide bond, decreasing reactivity with nucleophilic DNA bases.
  • Predictive Models : Use in silico tools (e.g., Derek Nexus) to assess mutagenicity risks. Cross-validate with Ames II assays for structural analogs .

Q. Why do certain amide functionalization reactions fail with N,N-dimethylbenzamide derivatives, and how can selectivity be improved?

  • Methodological Answer :

  • Mechanistic Insight : Steric hindrance from dimethylamino groups can block nucleophilic attack. For example, deaminative alkynylation of N,N-dimethylbenzamide failed due to poor leaving-group ability and steric constraints .
  • Alternative Reagents : Use Grignard reagents with smaller alkyl chains (e.g., MeMgBr vs. CyMgBr) to enhance accessibility.
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu) may enable C–H activation pathways, bypassing steric limitations .

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